2-Bromo(1,2-13C2)ethanol (CAS 84508-51-0) is a highly enriched, doubly carbon-13 labeled bifunctional building block primarily procured for the synthesis of stable isotope-labeled internal standards (SIL-IS). Featuring a primary bromide and a primary alcohol, it functions as a versatile alkylating agent for introducing a 13C2-hydroxyethyl moiety into target molecules. From a procurement perspective, the compound is characterized by an isotopic purity typically exceeding 99 atom % 13C, ensuring minimal natural-abundance background interference in downstream quantitative assays. Its physical properties, including a boiling point of 56–57 °C at 20 mmHg and a density of 1.791 g/mL, mirror those of its unlabeled counterpart, allowing for seamless integration into established synthetic workflows without the need for protocol re-optimization .
Substituting 2-bromo(1,2-13C2)ethanol with unlabeled 2-bromoethanol (CAS 540-51-2) or singly labeled variants (e.g., 1-13C-2-bromoethanol) fundamentally compromises downstream quantitative analytical performance. Unlabeled precursors yield derivatives that are mass-indistinguishable from endogenous analytes, rendering them useless as internal standards for mass spectrometry. Furthermore, singly labeled precursors introduce only a +1 Da mass shift, which frequently overlaps with the natural 13C isotopic envelope of the target analyte (approximately 1.1% per carbon atom). This overlap elevates the background noise and severely degrades the lower limit of quantification (LLOQ) in clinical and environmental assays. Additionally, for structural biology and metabolic tracing, singly labeled or unlabeled compounds lack the adjacent 13C-13C spin systems required for advanced 2D NMR techniques to unambiguously map carbon backbones [1].
The primary procurement driver for 2-bromo(1,2-13C2)ethanol is its ability to confer a precise +2 Da mass shift to synthesized derivatives compared to unlabeled precursors. When used to synthesize internal standards, this M+2 shift effectively moves the standard's signal beyond the primary natural isotopic envelope (M+1) of the target analyte. For molecules with multiple carbon atoms, the natural M+1 abundance can exceed 10-20%, whereas the natural M+2 abundance is exponentially lower. By utilizing the 99 atom % 13C2 precursor, the resulting standard achieves baseline resolution in mass spectrometry, significantly improving the signal-to-noise ratio and lowering the limit of quantification compared to M+1 standards .
| Evidence Dimension | Mass shift and isotopic interference |
| Target Compound Data | +2 Da shift (M+2); <0.1% overlap with natural M+0 envelope |
| Comparator Or Baseline | 1-13C-2-bromoethanol (+1 Da shift) |
| Quantified Difference | Shifts standard signal past the ~1.1% per-carbon natural M+1 interference zone |
| Conditions | LC-MS/MS quantification of synthesized internal standards |
A +2 Da mass shift is essential for procuring precursors for clinical and environmental internal standards where low-abundance analyte quantification requires zero cross-talk.
Despite the significant mass difference at the atomic level, 2-bromo(1,2-13C2)ethanol maintains macroscopic physical properties identical to unlabeled 2-bromoethanol. Both compounds exhibit a boiling point of 56–57 °C at 20 mmHg, a density of ~1.79 g/mL at 25 °C, and a refractive index of 1.493. This thermophysical equivalence ensures that reaction kinetics, solvent compatibility, and thermal behavior during nucleophilic substitution (alkylation) reactions remain unchanged. Consequently, process chemists can fully optimize synthetic routes using the highly cost-effective unlabeled material before executing the final synthesis with the expensive 13C2-labeled precursor, achieving identical yields without protocol modifications .
| Evidence Dimension | Thermophysical properties for synthesis scaling |
| Target Compound Data | B.P. 56-57 °C (20 mmHg); Density 1.791 g/mL |
| Comparator Or Baseline | Unlabeled 2-bromoethanol (B.P. 56-57 °C at 20 mmHg; Density 1.76-1.79 g/mL) |
| Quantified Difference | Negligible deviation (<1%) in boiling point and density |
| Conditions | Standard laboratory alkylation and distillation conditions |
Exact thermophysical matching allows buyers to confidently scale and optimize reactions using cheap unlabeled analogs before committing the high-value labeled precursor.
For structural and metabolic studies, 2-bromo(1,2-13C2)ethanol provides unique NMR capabilities that cannot be replicated by unlabeled or singly labeled comparators. The presence of two adjacent 13C atoms (99 atom % enrichment) introduces strong one-bond carbon-carbon scalar coupling (1J_CC, typically 35–45 Hz for aliphatic systems). This coupling splits the 13C NMR signals into distinct doublets and enables the use of double-quantum coherence NMR experiments, such as INADEQUATE, to unambiguously trace the carbon skeleton. Unlabeled compounds (with 0.01% chance of adjacent 13C atoms) or singly labeled compounds strictly yield singlet 13C resonances, rendering these advanced connectivity experiments impossible [1].
| Evidence Dimension | 13C-13C one-bond scalar coupling (1J_CC) |
| Target Compound Data | 100% of labeled molecules exhibit 1J_CC coupling (35-45 Hz) |
| Comparator Or Baseline | Unlabeled 2-bromoethanol (<0.01% natural probability of adjacent 13C) |
| Quantified Difference | >10,000-fold increase in adjacent 13C pairs enabling double-quantum NMR |
| Conditions | 13C NMR / INADEQUATE spectroscopy |
Procurement of the doubly labeled variant is mandatory for researchers needing to trace intact two-carbon units through complex metabolic pathways or verify absolute structural connectivity.
The commercial viability of 2-bromo(1,2-13C2)ethanol as a precursor relies heavily on its >99 atom % 13C isotopic purity. In the synthesis of stable isotope-labeled internal standards, any residual unlabeled precursor directly translates into unlabeled product, which artificially inflates the baseline signal of the target analyte in MS assays. At >99% enrichment, the theoretical maximum of unlabeled (M+0) product is less than 0.01% (0.01 x 0.01). Compared to lower-grade isotopic mixtures (e.g., 95% enrichment, which would yield ~0.25% M+0), this high purity grade ensures that the addition of the internal standard does not compromise the lower limit of quantification (LLOQ) of the assay [1].
| Evidence Dimension | Residual M+0 (unlabeled) contribution |
| Target Compound Data | <0.01% theoretical M+0 contribution (>99 atom % 13C) |
| Comparator Or Baseline | 95% enriched precursor (~0.25% theoretical M+0 contribution) |
| Quantified Difference | 25-fold reduction in unlabeled background interference |
| Conditions | Internal standard formulation for quantitative LC-MS/MS |
High isotopic purity (>99%) is a critical procurement specification to ensure that the synthesized standard does not introduce false-positive signals in ultra-sensitive quantitative assays.
Ideal for producing M+2 labeled choline, acetylcholine, and pharmaceutical APIs where a +2 Da mass shift is required to avoid natural isotopic interference in LC-MS/MS quantification .
Used in biological studies where the intact transfer of a two-carbon hydroxyethyl group must be tracked via 13C-13C NMR scalar coupling or mass spectrometry[1].
Serves as an alkylating agent to introduce stable, mass-shifted tags onto amino acids or metabolites, enabling multiplexed quantitative analysis without the deuterium isotope effect on chromatographic retention times[2].
Because its physical properties match unlabeled 2-bromoethanol, it is the exact drop-in replacement for final-step labeling in complex multi-step syntheses after route optimization.
Corrosive;Acute Toxic